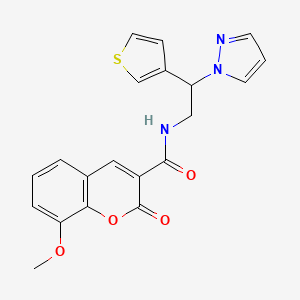

![molecular formula C20H22N4O3S B2510086 1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide CAS No. 852135-14-9](/img/structure/B2510086.png)

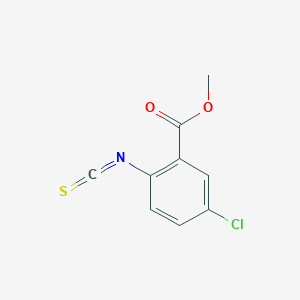

1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” is a derivative of thiazole carboxamide . Thiazole carboxamides are known for their potent inhibitory activities against COX enzymes . They are part of a novel series of methoxyphenyl thiazole carboxamide derivatives .

Synthesis Analysis

The synthesis of thiazole carboxamide derivatives involves several steps. The compounds are characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product is purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is determined using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole carboxamide derivatives are complex and involve multiple steps . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamide derivatives are determined using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .Applications De Recherche Scientifique

- Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, its structural features suggest potential antibacterial and antifungal effects .

- The presence of a thiazolidinone ring in related compounds has been associated with anti-inflammatory and analgesic effects .

- Thiazole derivatives have shown promise as antineoplastic agents. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic effects against prostate cancer cells .

- Designing novel COX inhibitors is crucial for managing inflammation and pain. Our compound’s methoxyphenyl thiazole carboxamide structure suggests potential COX suppressant activity .

Antimicrobial Activity

Anti-Inflammatory and Analgesic Properties

Antitumor and Cytotoxic Activity

COX Suppression and Cytotoxicity

Drug Development Scaffold

Mécanisme D'action

Target of Action

The primary targets of this compound are Cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Pharmacokinetics

The compound’s potent inhibitory activities against cox enzymes suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in prostaglandin levels, leading to reduced inflammation and pain . In addition, some derivatives of this compound have shown cytotoxic activity on certain human tumor cell lines .

Propriétés

IUPAC Name |

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-12-17(19(26)23-9-7-14(8-10-23)18(21)25)28-20-22-16(11-24(12)20)13-3-5-15(27-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJFXCIPOPPVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510005.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)

![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)

![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)